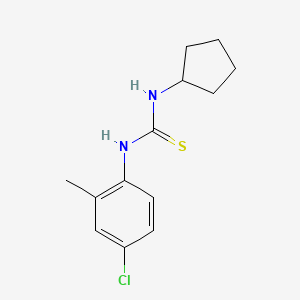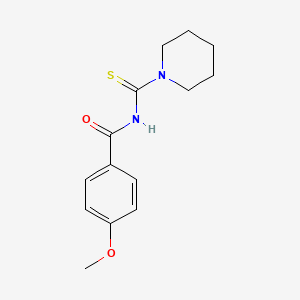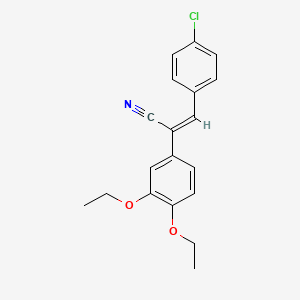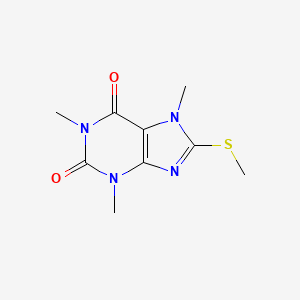
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea, also known as BZU-1, is a novel compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea exerts its biological effects through the inhibition of specific enzymes and the modulation of DNA structure and function. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea may interact with cellular membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been shown to exhibit several biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea induces apoptosis, or programmed cell death, by activating specific signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea also inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells, leading to changes in cellular metabolism. In bacteria, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea disrupts the integrity of the bacterial cell wall, leading to cell death.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea exhibits potent biological activity at low concentrations, allowing for the use of small amounts in experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea. One potential direction is the investigation of its use as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea and its potential use as an antibacterial agent. Finally, the development of analogs and derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea may lead to the discovery of more potent and selective compounds with potential applications in various scientific fields.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea can be synthesized using a straightforward and efficient method that involves the reaction of 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-thiadiazole with 2-isothiocyanato-1,3-benzothiazole in the presence of a base. The resulting product is purified through recrystallization to obtain N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea in high yield and purity.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
In biochemistry, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been studied for its ability to modulate the activity of enzymes, including carbonic anhydrase and acetylcholinesterase. N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has also been shown to interact with DNA, suggesting its potential use as a DNA intercalator.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-15(17-10-2-3-11-12(6-10)19-23-18-11)16-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNFJXEOZLMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)






![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
